An In-depth Technical Guide to the Core Chemical Properties of 15-Keto Bimatoprost-d5
An In-depth Technical Guide to the Core Chemical Properties of 15-Keto Bimatoprost-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 15-Keto Bimatoprost-d5, a deuterated analog of a key metabolite of the ocular hypotensive agent, Bimatoprost. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental chemical data, relevant experimental methodologies, and associated biological pathways. All quantitative data is presented in a structured tabular format for ease of comparison. Detailed experimental protocols, where publicly available, are provided, and key biological signaling pathways are visualized using Graphviz diagrams.
Introduction
15-Keto Bimatoprost-d5 is the deuterated form of 15-Keto Bimatoprost, a significant metabolite of Bimatoprost formed through oxidation. Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) used primarily in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. The deuteration of 15-Keto Bimatoprost makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices by mass spectrometry. Understanding its chemical properties is crucial for its application in research and development.
Chemical and Physical Properties
The core chemical and physical properties of 15-Keto Bimatoprost-d5 have been compiled from various sources and are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₀D₅NO₄ | [1][2] |
| Molecular Weight | 418.58 g/mol | [1][2] |
| CAS Number | Not available (Unlabeled: 1163135-96-3) | [1][2][3] |
| Appearance | Solid | [4] |
| Purity | >95% | [4] |
| Solubility | Ethanol: ≥ 10 mg/mL (23.89 mM)DMF: ≥ 2.5 mg/mL (5.97 mM)DMSO: ≥ 2 mg/mL (4.78 mM) | [4] |
| Storage Conditions | Powder: -20°C for 3 years4°C for 2 yearsIn Solvent: -80°C for 6 months-20°C for 1 month | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 15-Keto Bimatoprost-d5 are often proprietary and not extensively published in peer-reviewed literature. However, based on general knowledge of prostaglandin chemistry and related compounds, the following outlines the likely methodologies.
Synthesis
The synthesis of 15-Keto Bimatoprost-d5 would logically follow the synthesis of its non-deuterated counterpart, with the introduction of deuterium atoms at a suitable stage.
A plausible synthetic route involves:
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Synthesis of Bimatoprost: Bimatoprost can be synthesized via various routes, often employing a Horner-Wadsworth-Emmons reaction to form one of the side chains.[6] A chemoenzymatic approach starting from a 15-ketoprostaglandin intermediate has also been described.[7]
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Deuterium Labeling: Deuterium atoms can be introduced at the ethyl amide group by using deuterated ethylamine during the amidation step of the Bimatoprost synthesis.
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Oxidation to 15-Keto Bimatoprost-d5: The final step would involve the selective oxidation of the 15-hydroxyl group of Bimatoprost-d5 to a ketone. This is a common metabolic transformation and can be achieved in the lab using various oxidizing agents.
Purification
Purification of prostaglandin analogs and their metabolites is typically achieved through chromatographic techniques.
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Column Chromatography: Initial purification of the crude product is often performed using silica gel column chromatography.[8]
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High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a standard method. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is commonly used for the separation of Bimatoprost and its impurities.[9]
Analysis
The identity and purity of 15-Keto Bimatoprost-d5 are confirmed using a combination of spectroscopic and spectrometric methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm successful deuteration.[10][11]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, which will be higher than the non-deuterated compound due to the presence of deuterium.[10][11]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for quantifying 15-Keto Bimatoprost-d5 in biological samples, where it serves as an internal standard. A validated LC-MS/MS method would involve optimizing chromatographic conditions for separation and mass spectrometric parameters for sensitive and specific detection.[3][12]
Biological Context and Signaling Pathway
As a metabolite of Bimatoprost, the biological context of 15-Keto Bimatoprost-d5 is linked to the mechanism of action of the parent drug. Bimatoprost is a prostaglandin F2α (PGF2α) analog that lowers intraocular pressure by increasing the outflow of aqueous humor.[7][] It is believed to act on prostamide receptors, which are distinct from but related to the prostaglandin F receptor (FP receptor).
The signaling pathway initiated by Bimatoprost binding to its receptor is thought to involve a Gq-protein coupled receptor cascade. The key steps are outlined below and visualized in the following diagrams.
Bimatoprost Signaling Pathway
Bimatoprost, upon binding to its Gq-protein coupled receptor, initiates a signaling cascade that leads to the modulation of aqueous humor outflow.
Caption: Bimatoprost signaling through a Gq-protein coupled receptor.
General Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of 15-Keto Bimatoprost-d5 in a research setting, particularly for pharmacokinetic studies.
Caption: General workflow for the analysis of 15-Keto Bimatoprost-d5.
Conclusion
15-Keto Bimatoprost-d5 is a critical tool for the quantitative analysis of Bimatoprost metabolism. This guide has summarized its key chemical properties, outlined plausible experimental methodologies for its synthesis, purification, and analysis, and provided a visual representation of the relevant biological signaling pathway of its parent compound. This information serves as a valuable resource for scientists and researchers engaged in the study of Bimatoprost and other prostaglandin analogs.
References
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- 2. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. air.unimi.it [air.unimi.it]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN108084073B - A method of purifying Bimatoprost - Google Patents [patents.google.com]
- 10. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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